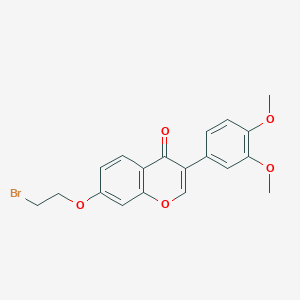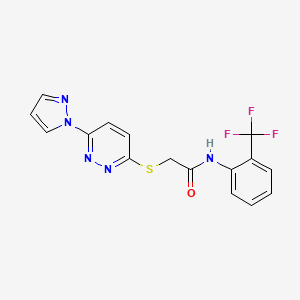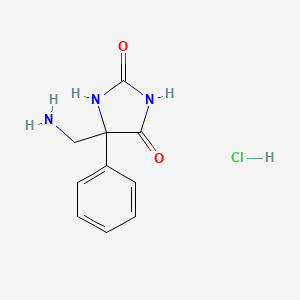
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of flavonoids. This compound has gained significant attention in the scientific community due to its potential pharmacological properties.
Scientific Research Applications
Microwave-Assisted Cyclization
Microwave-assisted cyclization under mildly basic conditions was explored for the synthesis of benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating a versatile method for generating chromenone derivatives with potential utility in various chemical syntheses, including that of 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one (Dao, Ho, Lim, & Cho, 2018).
Structural Analysis of Flavone
The crystal structure analysis of a flavone derivative provides insights into the molecular configuration, highlighting the importance of intermolecular hydrogen bonding and the planar nature of the chromenone core, which is relevant for understanding the structural aspects of similar compounds (Watson, Kashyap, Gao, & Mabry, 1991).
Biological Activities of Hydroxy-pyrazolyl-chromen-4H-ones
Research on the synthesis and biological activities of hydroxy-3-pyrazolyl-chromen-4H-ones and their glucosides reveals potential antimicrobial and antioxidant properties, suggesting that modifications of the chromen-4-one structure, such as in this compound, could yield biologically active compounds (Hatzade, Taile, Gaidhane, Haldar, & Ingle, 2008).
Demethylation Processes
An efficient and scalable process for the demethylation of aryl methyl ethers, including those similar to this compound, was developed, offering a clean, high-yield method that is advantageous for large-scale production and further chemical modifications (Srivastava, Yang, Zhao, Jiang, Blackmon, & Kraemer, 2010).
Synthesis of Chromenone Derivatives
Intramolecular palladium-catalyzed acylation of alkenyl bromides with aldehydes has been used for synthesizing 4H-chromen-4-ones, demonstrating a versatile and efficient method for producing flavonoid derivatives. This method could be applicable to the synthesis of this compound derivatives with diverse functional groups (Yue, Peng, Wang, Bian, Sun, & Chen, 2017).
properties
IUPAC Name |
7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO5/c1-22-16-6-3-12(9-18(16)23-2)15-11-25-17-10-13(24-8-7-20)4-5-14(17)19(15)21/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBDYJRTNBOXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCBr)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2864777.png)
![N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2864778.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid](/img/structure/B2864779.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2864780.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2864781.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2864784.png)

![4-[(2-Phenylethyl)amino]butanoic acid hydrochloride](/img/structure/B2864787.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2864791.png)
![2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B2864795.png)

![Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate](/img/structure/B2864799.png)
